

Technical Support Center: Minimizing Cobalt Leaching in Copper Extraction

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Compound of Interest		
Compound Name:	Cobalt;copper	
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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals involved in copper extraction, with a specific focus on minimizing the co-extraction of cobalt.

Frequently Asked Questions (FAQs)

Q1: Why is cobalt often leached along with copper?

A1: Cobalt is frequently associated with copper in mineral deposits, particularly in oxide and sulfide ores found in regions like the Central African Copperbelt.[1][2][3] The chemical conditions required to dissolve copper minerals, such as acidic environments, are often also conducive to dissolving cobalt-bearing minerals.[1][4]

Q2: What are the main forms of cobalt in copper ores?

A2: Cobalt in copper ores primarily exists in two oxidation states: Co(II) and Co(III). Co(II) is readily soluble in acidic solutions. Co(III), commonly found in minerals like heterogenite (CoOOH), is largely insoluble and requires a reducing agent to be converted to the soluble Co(II) form for leaching to occur.[2][5]

Q3: What is the role of a reducing agent in cobalt leaching?

A3: A reducing agent is essential for leaching cobalt from minerals where it is in the trivalent state (Co^{3+}). The reductant donates an electron to reduce Co^{3+} to the more soluble divalent



state (Co²⁺).[2][5] Common reducing agents used in hydrometallurgy include sulfur dioxide (SO₂), sodium metabisulphite (SMBS), ferrous ions (Fe²⁺), and hydrogen peroxide.[1][2][4][5]

Q4: How does cobalt affect the final copper product?

A4: If not properly separated, cobalt can be carried over into the copper electrowinning (EW) circuit. This can happen through the occlusion of cobalt-rich electrolyte in the copper cathode structure, leading to contamination and a lower-grade final product.[6] Additionally, cobalt is often added to the electrolyte in copper EW to control the corrosion of lead anodes.[7]

Q5: Can cobalt be selectively recovered after leaching?

A5: Yes, most hydrometallurgical flowsheets are designed to recover cobalt from the raffinate (the solution left after copper solvent extraction).[4] This is typically achieved through downstream purification processes like sequential precipitation or further solvent extraction using cobalt-specific reagents like Cyanex 272.[4][8][9][10]

Troubleshooting Guide: High Cobalt Leaching

This guide addresses common issues encountered during copper extraction that can lead to undesirably high levels of cobalt in the pregnant leach solution (PLS).

Problem 1: Excessive Cobalt Leaching in an Acidic Environment

Troubleshooting & Optimization

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Possible Cause	Troubleshooting Steps		
High Acidity	The dissolution of both copper and cobalt increases with acidity, but excessive acid can disproportionately increase cobalt leaching.[1][2] Solution: Optimize the sulfuric acid concentration. Aim for a pH between 1.5 and 2.0, which is generally effective for copper while limiting excessive cobalt dissolution.[1]		
High Temperature	Increased temperature enhances the reaction kinetics for both copper and cobalt leaching.[1] [2][11] Solution: Conduct leaching at lower temperatures (e.g., room temperature) if cobalt leaching is problematic. While this may slow copper extraction, it can significantly reduce cobalt co-extraction.[1]		
Inappropriate Reducing Agent Concentration	The presence and concentration of a reducing agent directly impact the dissolution of Co(III) minerals.[2][5] Solution: If a reductant is necessary, carefully control its dosage. For example, in one study, cobalt extraction peaked and then decreased as hydrogen peroxide concentration increased beyond an optimal point.[2]		
Extended Leaching Time	Longer contact times generally lead to higher extraction for both metals.[11] Solution: Optimize the leaching time. Determine the point at which a sufficient amount of copper has been leached without a significant corresponding increase in cobalt dissolution. Leaching for 4-6 hours is a common timeframe.[1][11]		

Problem 2: Cobalt Contamination in the Solvent Extraction (SX) Circuit



Possible Cause	Troubleshooting Steps	
Aqueous Entrainment	Physical carry-over of the aqueous pregnant leach solution (PLS) into the organic phase can introduce cobalt and other impurities into the electrowinning circuit.[12][13] Solution: Ensure proper phase separation in the mixer-settlers. Optimize mixer speed and organic-to-aqueous (O/A) ratio to minimize emulsion formation. Maintain specific settler flux within the recommended range of 4 to 8 m³/m²/h.[12]	
Incorrect pH in SX	The pH of the aqueous phase significantly affects the selectivity of the extractant. Solution: Control the pH profile across the extraction stages. For cobalt solvent extraction using reagents like Cyanex 272, pH is carefully managed (e.g., between 4.9 and 5.7) to selectively load cobalt while leaving other impurities behind.[8] While this is for cobalt recovery, the principle of pH control is critical for any selective extraction.	
Organic Phase Degradation	Elevated levels of manganese, often leached alongside cobalt, can oxidize and degrade the organic extractant, leading to poor physical performance and increased entrainment.[12][13] Solution: Monitor and control impurity levels in the PLS. If high manganese is present, consider pre-treatment steps. Maintaining a Fe ²⁺ /Mn ratio of at least 5 in the electrolyte can help prevent oxidative conditions.[12]	

Data Presentation: Leaching Parameters

Table 1: Effect of Temperature and Time on Leaching Efficiency



Conditions: Choline Chloride:Oxalic Acid DES, Agitation 400 rpm, Particle Size -75 + 53 μ m, S/L Ratio 1:10.

Temperature (°C)	Leaching Time (h)	Copper Leaching (%)	Cobalt Leaching (%)	Source
30	4	16.3	24.8	[11]
60	1	-	-	
60	4	45.8	55.2	[11]
60	6	79.3	85.4	[11]
75	4	71.4	76.7	[11]

Table 2: Effect of Lixiviant and Oxidant on Leaching Efficiency

Conditions: 6 h, 75 °C, 400 rpm, Particle Size -75 + 53 μ m, S/L Ratio 1:20.

Lixiviant System	Copper Leaching (%)	Cobalt Leaching (%)	Source
Aqueous ChCl:OA DES	92.4	90.6	[11]
Aqueous ChCl:OA DES + 1 M H ₂ O ₂	-	-	[11]
1 M H ₂ SO ₄	100.0	95.9	[11]

Experimental Protocols

Protocol 1: Agitation Leaching for Copper and Cobalt

This protocol is based on methodologies for determining the leaching behavior of copper-cobalt oxide ores.[1]

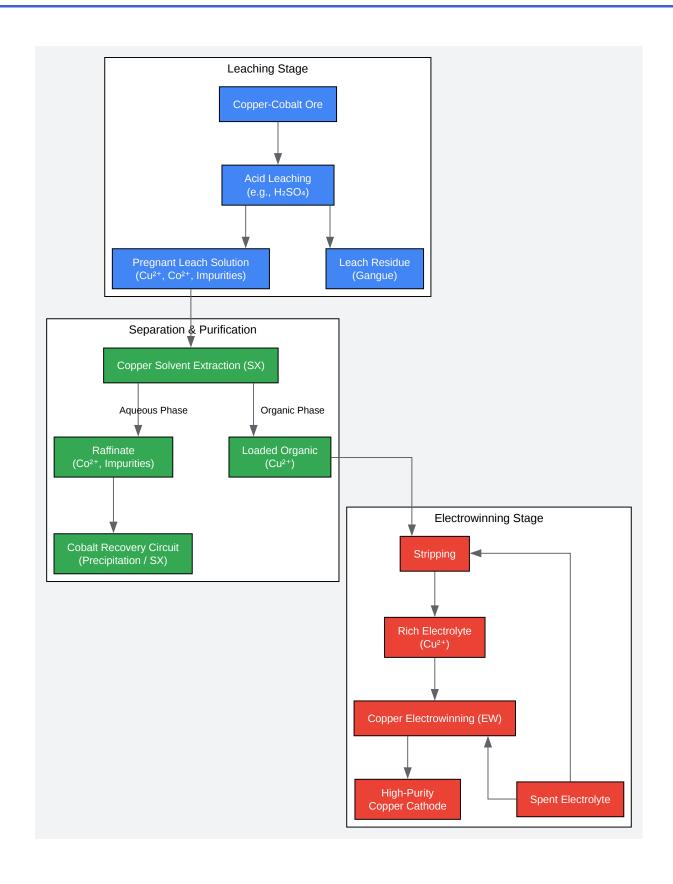
• Ore Preparation: Crush and mill the ore sample to a desired particle size (e.g., 80% passing $100 \ \mu m$).



- Leaching Setup: Prepare a series of beakers or reaction vessels. For each test, place a specific mass of ore (e.g., 400 g) into the vessel.
- Lixiviant Preparation: Prepare the leaching solution (e.g., sulfuric acid) at the desired concentration (e.g., 178 g/L).
- Slurry Formation: Add the lixiviant to the ore to achieve a specific pulp density (e.g., 33%).
- Agitation: Place the vessels on a magnetic stirrer or overhead agitator and begin agitation at a constant rate (e.g., 400 rpm).
- Parameter Control: Maintain the desired temperature (e.g., room temperature or 60 °C) for the duration of the experiment (e.g., 4 hours).
- Sampling: At predetermined time intervals, withdraw slurry samples.
- Analysis: Filter the samples to separate the pregnant leach solution (PLS) from the residue.
 Analyze the PLS for copper and cobalt concentrations using methods like Inductively
 Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
- Calculation: Calculate the leaching efficiency for copper and cobalt based on the initial metal content in the ore and the amount dissolved in the solution.

Visualizations

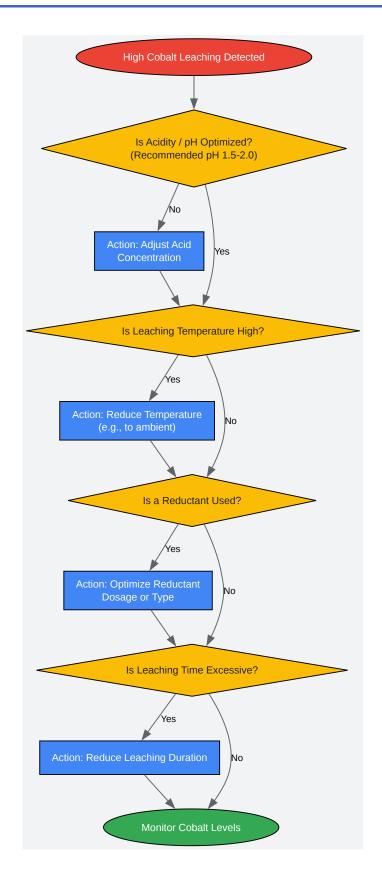




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Caption: Workflow for Copper Extraction and Cobalt Separation.

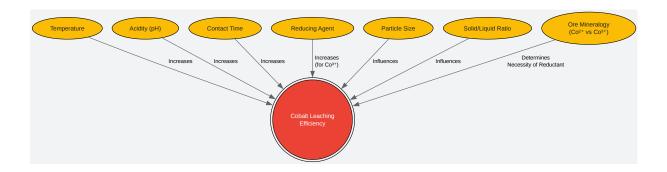




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Caption: Troubleshooting Flowchart for High Cobalt Leaching.





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